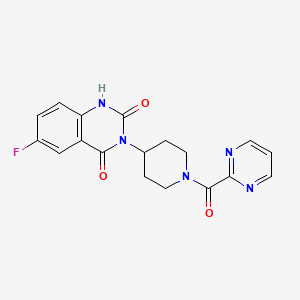![molecular formula C9H8N4O3 B2689016 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902312-82-7](/img/structure/B2689016.png)
1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a purine derivative. Purines are biologically significant molecules and are part of many biochemical processes. They are involved in the formation of DNA and RNA, energy transfer, and protein synthesis .
Molecular Structure Analysis
The molecular structure of “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would likely involve a purine core, which is a two-ring structure composed of nitrogen and carbon atoms. The “1,7-dimethyloxazolo” part suggests additional rings attached to the purine core .Chemical Reactions Analysis
The chemical reactions involving “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on the specific conditions and reagents used. Purine derivatives can undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would depend on its specific molecular structure. In general, purine derivatives are often solid at room temperature and have high solubility in water .Applications De Recherche Scientifique
Structure-Activity Relationships
A study explored the structure-activity relationships of novel arylpiperazinylalkyl purine-2,4-diones, including variants similar to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus showed higher affinity values than their counterparts, suggesting specific structural modifications could enhance receptor affinity and selectivity, potentially leading to antidepressant and anxiolytic agents (Zagórska et al., 2015).
Molecular Studies
Research on mesoionic purinone analogs, including compounds related to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, showed that these compounds predominantly exist in a specific tautomeric form and undergo hydrolytic ring-opening reactions. Such studies are crucial for understanding the chemical behavior and potential therapeutic applications of these compounds (Coburn & Taylor, 1982).
Pharmacological Evaluation
Evaluations of imidazo[2,1-f]purine-2,4-dione derivatives for their anxiolytic and antidepressant activities revealed that specific derivatives, including those structurally related to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, show promise as pharmacological agents. The research underscores the importance of structural modification in enhancing therapeutic efficacy (Zagórska et al., 2009).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
A study focused on synthesizing and evaluating the biological activities of tricyclic triazino and triazolo[4,3-e]purine derivatives, structurally akin to 1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. These compounds displayed varying degrees of anticancer, anti-HIV-1, and antimicrobial activities, highlighting their potential as multifaceted therapeutic agents (Ashour et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-4-3-13-5-6(10-9(13)16-4)12(2)8(15)11-7(5)14/h3H,1-2H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMWGPVJJVDQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


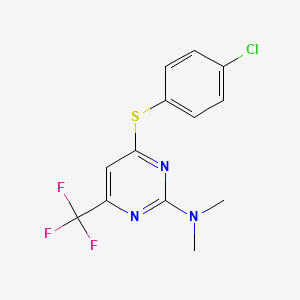
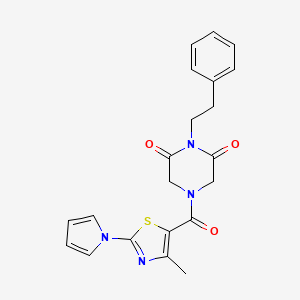

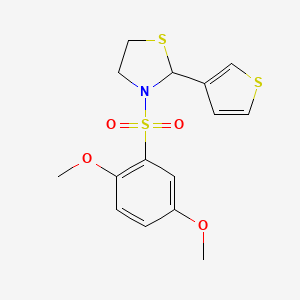

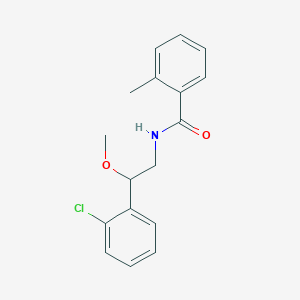
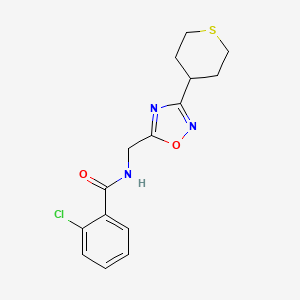
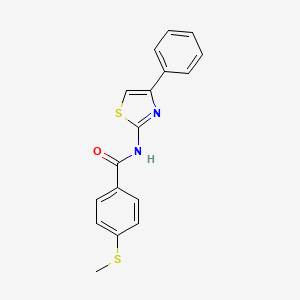
![N-(6-bromo-4-methylbenzo[d]thiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2688950.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688953.png)
